molecular formula C18H12O2S B14622175 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- CAS No. 59611-35-7

3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl-

Cat. No.: B14622175
CAS No.: 59611-35-7
M. Wt: 292.4 g/mol
InChI Key: DIDCTXIIGKMBID-UHFFFAOYSA-N
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Description

3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is a chemical compound with the molecular formula C18H12O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 2,5-bis(chloromethyl)thiophene with appropriate reagents under controlled conditions. The Kröhnke method is often employed for this synthesis . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Thiophenedicarboxylic acids.

    Reduction: Thiophenedicarbinols.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Thiophenedicarboxaldehyde, 2,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing specialized materials and exploring novel chemical reactions.

Properties

CAS No.

59611-35-7

Molecular Formula

C18H12O2S

Molecular Weight

292.4 g/mol

IUPAC Name

2,5-diphenylthiophene-3,4-dicarbaldehyde

InChI

InChI=1S/C18H12O2S/c19-11-15-16(12-20)18(14-9-5-2-6-10-14)21-17(15)13-7-3-1-4-8-13/h1-12H

InChI Key

DIDCTXIIGKMBID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(S2)C3=CC=CC=C3)C=O)C=O

Origin of Product

United States

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